Telaprevir is classified as a protease inhibitor and is primarily utilized in the management of chronic hepatitis C infections, particularly those caused by genotype 1 virus. The metabolite M3 is one of several metabolites formed during the metabolism of telaprevir, which occurs predominantly in the liver through cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway results in various metabolites, including M3, which may exhibit differing pharmacological activities compared to the parent compound.
The synthesis of telaprevir and its metabolites, including M3, involves complex organic reactions. The primary synthetic route for telaprevir includes several key steps:
The specific conditions for synthesizing telaprevir metabolite M3 involve careful control of reaction parameters to ensure optimal yields and purity levels. The detailed synthetic pathways are often proprietary but typically include steps that focus on achieving high selectivity for desired stereochemical configurations.
Telaprevir metabolite M3 has a distinct molecular structure characterized by specific functional groups that influence its biological activity. While the exact structural formula may vary slightly depending on synthesis conditions, it retains key features of the parent compound. The molecular formula for telaprevir is C22H30N4O4S, and its structure includes multiple chiral centers that contribute to its pharmacological properties.
The metabolism of telaprevir involves several enzymatic reactions that transform it into various metabolites, including M3. Key reactions include:
These reactions are critical for determining the pharmacokinetic profile of telaprevir and its metabolites, influencing their efficacy and safety in clinical use.
Telaprevir acts primarily by inhibiting the NS3/4A protease enzyme essential for hepatitis C viral replication. The mechanism involves:
The inhibition constant (Ki) for telaprevir has been determined to be approximately 7 nM, indicating potent inhibitory effects against hepatitis C virus replication.
Relevant data on these properties are crucial for understanding how metabolite M3 behaves in vivo and its implications for drug formulation.
Telaprevir metabolite M3 serves as an important compound in pharmacological research related to hepatitis C treatment. Its study contributes to:
Telaprevir (VX-950), a peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, undergoes extensive biotransformation to generate multiple metabolites. The most pharmacologically significant is the reduced metabolite M3, formed via stereoselective reduction of the α-ketoamide pharmacophore. This metabolite exhibits approximately 30-fold lower antiviral activity compared to the parent drug yet contributes meaningfully to overall therapeutic effects due to its plasma concentrations. M3's formation represents a critical detoxification pathway that influences telaprevir's clearance and exposure profile [5] [9].
The α-ketoamide bond in telaprevir serves as both the active warhead (targeting the catalytic serine of NS3/4A protease) and the primary site of reductive metabolism. Reduction converts the electrophilic ketone to a chiral secondary alcohol, producing the R-diastereomer as the predominant M3 metabolite. This transformation proceeds via a NADPH-dependent mechanism where hydride transfer occurs at the re-face of the carbonyl group, resulting in (S)-configuration at the newly formed chiral center [9].
Quantum mechanical studies reveal a stepwise mechanism:
The reaction free energy (ΔG) for this reduction is approximately -5.2 kcal/mol, with an activation energy barrier of 12–15 kcal/mol, indicating favorable thermodynamics but kinetically controlled regioselectivity [7].
Enzyme System | Subfamily | Catalytic Efficiency (Vmax/Km) | Diastereoselectivity (M3:R/S) |
---|---|---|---|
Aldo-Keto Reductase | AKR1C2 | 8.7 mL/min/mg | 98:2 |
Aldo-Keto Reductase | AKR1C3 | 6.2 mL/min/mg | 95:5 |
Carbonyl Reductase | CBR1 | 3.1 mL/min/mg | 85:15 |
Cytochrome P450 | CYP3A4 | <0.5 mL/min/mg | Not applicable |
Aldo-keto reductases (AKRs), particularly AKR1C2 (human liver) and AKR1C3 (extrahepatic), are the primary enzymes responsible for M3 formation. These cytosolic NADPH-dependent oxidoreductases recognize telaprevir's α-ketoamide group as a substrate due to its structural similarity to endogenous carbonyl compounds. AKRs exhibit high catalytic efficiency toward telaprevir, with AKR1C2 showing ≈3-fold greater activity than carbonyl reductases (CBRs) [4] [8].
Key biochemical characteristics include:
Structural analyses reveal that telaprevir binds to AKR1C3 via hydrogen bonding between the α-keto oxygen and catalytic residue Tyr55, and hydrophobic interactions between the cyclopropyl group and Trp227. This orientation facilitates stereoselective hydride transfer from NADPH [4].
M3 formation occurs in both hepatic and extrahepatic tissues, but with distinct quantitative and qualitative differences:
Hepatic metabolism: The liver contributes ≈75% of systemic M3 exposure due to high expression of AKR1C2 and AKR1C3. Human liver microsomes exhibit M3 formation rates of 12.3 pmol/min/mg protein, which is 3.5-fold higher than intestinal microsomes. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) shifts metabolism toward AKR-mediated reduction, increasing M3:AUC by 45% [2] [5].
Extrahepatic metabolism:
Hematopoietic: CBR1 in erythrocytes forms M3 at low rates (0.8 pmol/min/mg Hb) [5] [9].
Table 2: Tissue-Specific Formation Rates of Metabolite M3
Tissue | Primary Enzymes | Formation Rate (pmol/min/mg protein) | Relative Contribution (%) |
---|---|---|---|
Liver | AKR1C2 > AKR1C3 | 12.3 ± 2.1 | 75 |
Intestine | AKR1C3 | 3.5 ± 0.8 | 18 |
Kidney | AKR1C4 | 1.2 ± 0.3 | 5 |
Lung | CBR1 | 0.9 ± 0.2 | 2 |
Hepatic zonation also influences metabolism: perivenous hepatocytes show 2.3-fold higher M3 formation than periportal cells due to graded expression of AKR1C isoforms along the lobule [8].
Accurate prediction of M3 kinetics requires carefully selected in vitro models that recapitulate physiological reduction pathways:
Hepatocyte co-cultures with non-parenchymal cells improve longevity for chronic exposure studies (>72h viability) [2] [5].
Table 3: Validation Parameters for In Vitro M3 Formation Models
Model System | Predictive Accuracy (in vivo vs. in vitro CL) | Key Limitations | Optimal Incubation Conditions |
---|---|---|---|
Liver S9 fractions | 1.8-fold error | Depletes NADPH rapidly | NADPH (1mM), 37°C, 30 min |
Recombinant AKR1C3 | Isoform-specific only | Lacks competing enzymes | NADPH (2mM), pH 7.4 |
Primary hepatocytes | 2.1-fold error | Donor variability | 5% CO2, collagen-coated plates |
Hepatocyte-Kupffer co-cultures | 1.5-fold error | Complex setup | Serum-free media, 7-day culture |
Metabolic stability assays using these models demonstrate that M3 formation accounts for ≈31% of telaprevir clearance, with remaining pathways dominated by oxidative metabolism (CYP3A4) and hydrolysis [5] [9].
Comprehensive Compound Listing
Compound Name | Role in M3 Biosynthesis | Chemical Class |
---|---|---|
Telaprevir (VX-950) | Parent drug | α-Ketoamide peptidomimetic |
Metabolite M3 | R-diastereomer of reduced telaprevir | Hydroxyamide |
NADPH | Cofactor for reduction | Dinucleotide |
AKR1C2 | Primary reductase | Aldo-keto reductase |
AKR1C3 | Extrahepatic reductase | Aldo-keto reductase |
Flufenamic acid | AKR inhibitor | Fenamate |
α-Ketoamide | Warhead undergoing reduction | Electrophilic carbonyl |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3